2-Chloro-6-methoxynicotinaldehyde

Description

BenchChem offers high-quality 2-Chloro-6-methoxynicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-methoxynicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

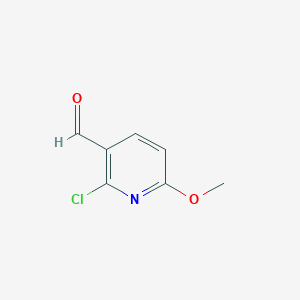

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHZQUBXMXEKMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538921 | |

| Record name | 2-Chloro-6-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95652-80-5 | |

| Record name | 2-Chloro-6-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and properties of 2-Chloro-6-methoxynicotinaldehyde

An In-depth Technical Guide to the Synthesis and Properties of 2-Chloro-6-methoxynicotinaldehyde

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of pharmaceuticals due to their ability to engage in specific biological interactions.[1][2] Among these, 2-Chloro-6-methoxynicotinaldehyde has emerged as a highly valuable and versatile intermediate.[3] Its trifunctional nature—possessing a reactive aldehyde, a methoxy group, and a strategically positioned chlorine atom—provides a rich platform for chemical diversification.[4]

The chlorine atom at the 2-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, serving as a key handle for introducing molecular complexity.[4] Simultaneously, the aldehyde at the 3-position is a gateway for constructing larger heterocyclic systems through condensation, reductive amination, and other classical transformations.[3] This guide provides an in-depth examination of the synthesis, properties, and core reactivity of 2-Chloro-6-methoxynicotinaldehyde, offering field-proven insights for researchers and drug development professionals aiming to leverage this potent building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is the foundation of its effective use in synthesis. The key characteristics of 2-Chloro-6-methoxynicotinaldehyde are summarized below.

| Property | Value | Source(s) |

| CAS Number | 95652-80-5 | [5][6] |

| Molecular Formula | C₇H₆ClNO₂ | [5] |

| Molecular Weight | 171.58 g/mol | [5][6] |

| Synonym | 2-Chloro-6-methoxypyridine-3-carbaldehyde | [5] |

| Purity | Typically ≥96-98% | [5][6] |

| Storage | 4°C, stored under an inert atmosphere (e.g., nitrogen) | [5] |

| ¹H NMR (300 MHz, CDCl₃) | δ 10.17 (s, 1H, -CHO), 8.07 (d, J=8.04Hz, 1H), 7.03 (d, J=8.04Hz, 1H), 3.79 (s, 3H, -OCH₃) | [7] |

| Mass Spectrum (ES+) | m/z 172 [M+H]⁺ | [7] |

Note: Spectroscopic data can vary slightly based on solvent and instrument calibration. The provided data is representative.

Core Synthesis Strategies

The efficient synthesis of 2-Chloro-6-methoxynicotinaldehyde is critical for its application. Two primary, reliable methods have been established in the field: Directed ortho-Metalation (DoM) and Vilsmeier-Haack formylation.

Method 1: Directed ortho-Metalation (DoM) of 2-Chloro-6-methoxypyridine

This is a highly regioselective and widely employed method that leverages the directing effect of the methoxy group to achieve formylation specifically at the C3 position. The methoxy group coordinates with the strong base (tert-butyllithium), facilitating proton abstraction from the adjacent ortho position.

-

Starting Material: 2-Chloro-6-methoxypyridine is the logical precursor. The methoxy group is a powerful ortho-directing group for lithiation, while the chloro group deactivates the ring toward random electrophilic attack but is stable to the reaction conditions.[8]

-

Reagents:

-

tert-Butyllithium (tBuLi): A very strong, non-nucleophilic base is required to deprotonate the electron-deficient pyridine ring. n-Butyllithium can sometimes be used, but tBuLi is often more effective for less activated substrates.

-

N,N-Dimethylformamide (DMF): This serves as the formylating agent. The lithium-carbon bond of the metalated intermediate attacks the electrophilic carbonyl carbon of DMF.

-

-

Conditions:

-

Anhydrous Atmosphere (Argon/Nitrogen): Organolithium reagents like tBuLi are extremely reactive with water and oxygen. Strict anhydrous conditions are mandatory to prevent quenching of the reagent and ensure high yields.

-

Low Temperature (-78 °C): This temperature is critical for several reasons: 1) It prevents side reactions, such as the decomposition of the organolithium reagent. 2) It ensures the kinetic stability of the metalated pyridine intermediate, preventing potential rearrangement or decomposition. 3) It controls the reactivity of the subsequent addition to DMF, minimizing over-reaction.

-

-

Vessel Preparation: A three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum is assembled.

-

Reagent Charging: Under a positive pressure of inert gas, dissolve 2-Chloro-6-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add tert-Butyllithium (tBuLi, ~1.05 eq, typically as a solution in pentane or hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.[7]

-

Formylation: Add anhydrous N,N-Dimethylformamide (DMF, ~1.1 eq) dropwise, again maintaining the temperature at -78 °C.

-

Reaction Progression: Continue stirring at -78 °C for an additional 2 hours.[7] The reaction can be monitored by thin-layer chromatography (TLC) if desired.

-

Quenching: Carefully quench the reaction at low temperature by the slow addition of a proton source, such as acetic acid or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up: Allow the mixture to warm to room temperature and pour it into water. The aqueous phase can be neutralized or made slightly basic with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (EtOAc), multiple times.[7]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product is typically purified by silica gel column chromatography using a solvent system such as petroleum ether/ethyl acetate to yield the final product as a white solid.[7]

Method 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[9] While less common for this specific isomer, it remains a viable and powerful alternative. The reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, which is generated in situ from DMF and a chlorinating agent like phosphorus oxychloride (POCl₃).

-

Substrate Activation: The methoxy group on the 2-chloro-6-methoxypyridine ring acts as an electron-donating group, which sufficiently activates the ring for electrophilic substitution by the Vilsmeier reagent.[9]

-

Regioselectivity: Formylation is expected to occur at the C3 position. The methoxy group directs ortho and para. The ortho C5 position is sterically hindered by the C6-methoxy group, and the C3 position is electronically favored for electrophilic attack on a pyridine ring.

-

Vilsmeier Reagent: The combination of POCl₃ and DMF forms the electrophilic chloroiminium salt, [ClCH=N(CH₃)₂]⁺, which is the active formylating agent.[10]

-

Critical Parameters: The success of this reaction is highly dependent on the quality of reagents (anhydrous), the stoichiometry of the Vilsmeier reagent, and careful temperature control to prevent side reactions.[9][10]

Caption: Key synthetic routes to 2-Chloro-6-methoxynicotinaldehyde.

Reactivity and Applications in Pharmaceutical Synthesis

The synthetic utility of 2-Chloro-6-methoxynicotinaldehyde stems from the orthogonal reactivity of its functional groups. This allows for sequential, controlled modifications to build complex molecular architectures, a cornerstone of modern drug discovery.[3]

Transformations at the C2-Chloro Position

The chlorine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl, heteroaryl, or alkyl groups. This is one of the most powerful methods for creating biaryl structures prevalent in pharmaceuticals.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with a wide range of primary and secondary amines, providing access to substituted aminopyridines.

-

Sonogashira Coupling: Coupling with terminal alkynes introduces alkynyl moieties, which can serve as handles for further chemistry (e.g., click reactions) or as part of a final pharmacophore.

-

Cyanation: The introduction of a nitrile group (e.g., using Zn(CN)₂) provides a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to form other heterocycles.

Reactions of the C3-Aldehyde Group

The aldehyde is a classic electrophile, participating in numerous transformations:

-

Reductive Amination: A two-step or one-pot reaction with an amine followed by a reducing agent (e.g., NaBH(OAc)₃) is a primary method for synthesizing substituted aminomethylpyridines.

-

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, allowing for chain extension and the introduction of diverse substituents.

-

Condensation Reactions: Aldol and Knoevenagel condensations with active methylene compounds are fundamental for building larger, more complex ring systems, including quinazolines and other privileged scaffolds.[3]

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (nicotinic acid derivative) or reduced to the primary alcohol, providing further avenues for functionalization.

Caption: Reactivity map of 2-Chloro-6-methoxynicotinaldehyde.

Conclusion

2-Chloro-6-methoxynicotinaldehyde is more than a simple chemical intermediate; it is a strategically designed building block that offers chemists multiple, orthogonally reactive sites for molecular elaboration. Its reliable and well-understood synthetic routes, combined with its versatile reactivity profile, make it an indispensable tool in the synthesis of complex heterocyclic compounds for pharmaceutical research. A comprehensive grasp of its synthesis, properties, and reaction pathways empowers researchers to accelerate the discovery of novel therapeutic agents.

References

-

Organic Syntheses . Organic Syntheses Procedure. Available at: [Link]

-

PubChem . 2,5-Dichloro-6-methoxynicotinaldehyde. Available at: [Link]

-

SciSpace . Article - Infrared and Raman Spectroscopic and X-ray Diffraction Studies of 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Available at: [Link]

-

ChemBK . 2-CHLORO-6-METHOXYNICOTINALDEHYDE. Available at: [Link]

-

PubChem . 2-Chloro-6-methoxyquinoxaline. Available at: [Link]

-

ResearchGate . Scheme 1. Synthetic routes for compounds 2 – 6. Available at: [Link]

-

Save My Exams . Synthetic routes | OCR A-Level Chemistry. Available at: [Link]

-

PubChem . 2-Chloro-6-methoxybenzaldehyde. Available at: [Link]

-

Beilstein Journals . An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]

-

PubChem . 2-Chloro-6-methoxypyridine. Available at: [Link]

-

PubMed Central (PMC) . An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]

- Google Patents. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.

-

Der Pharma Chemica . Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Available at: [Link]

-

YouTube . Synthetic Routes 2. Available at: [Link]

-

ResearchGate . The synthetic route of 2-chloro-N-(2,6-diethylphenyl)-N-(2-oxoethyl)acetamide.... Available at: [Link]

-

CP Lab Safety . 2-Chloro-6-methoxynicotinaldehyde, min 98%, 100 mg. Available at: [Link]

Sources

- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 2. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 6-chloro-2-methoxynicotinaldehyde | 95652-81-6 [chemicalbook.com]

- 8. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

An In-depth Technical Guide to the Spectral Analysis of 2-Chloro-6-methoxynicotinaldehyde

This guide provides a comprehensive analysis of the spectral data for 2-Chloro-6-methoxynicotinaldehyde (Molecular Formula: C₇H₆ClNO₂, Molecular Weight: 171.58 g/mol [1]), a key heterocyclic building block in medicinal chemistry and materials science. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate and confirm the molecular structure, offering researchers and drug development professionals a detailed blueprint for its characterization.

NMR spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Chloro-6-methoxynicotinaldehyde, both ¹H and ¹³C NMR are employed to create a complete atomic map.

Expertise in Practice: Causality Behind Experimental Choices

The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent solubilizing properties and the single, easily identifiable residual solvent peak. A high-field spectrometer (e.g., 500 MHz) is chosen to achieve optimal signal dispersion, which is crucial for resolving the closely spaced aromatic proton signals and their coupling patterns.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-6-methoxynicotinaldehyde in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Key parameters include a spectral width of 12-15 ppm, a sufficient number of scans (e.g., 16) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A wider spectral width (0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay are necessary.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a direct count of chemically distinct protons and their neighboring relationships.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Provisional Assignment |

| ~10.3 | Singlet (s) | 1H | - | H-7 (Aldehyde) |

| ~8.2 | Doublet (d) | 1H | ~8.0 | H-4 (Aromatic) |

| ~7.0 | Doublet (d) | 1H | ~8.0 | H-5 (Aromatic) |

| ~4.0 | Singlet (s) | 3H | - | H-8 (Methoxy) |

Interpretation:

-

Aldehyde Proton (H-7): The highly deshielded singlet at ~10.3 ppm is characteristic of an aldehyde proton, shifted downfield by the strong electron-withdrawing effect of the carbonyl group.

-

Aromatic Protons (H-4, H-5): The pyridine ring exhibits two doublets in the aromatic region. The proton at the C4 position (~8.2 ppm) is adjacent to the electron-withdrawing aldehyde group, resulting in a significant downfield shift. The proton at C5 (~7.0 ppm) is ortho-coupled to H-4, evidenced by the identical coupling constant of ~8.0 Hz, a typical value for ortho-coupling in pyridine rings.

-

Methoxy Protons (H-8): The sharp singlet integrating to three protons at ~4.0 ppm is the classic signature of a methoxy group.[2]

Caption: Proposed primary fragmentation pathway for 2-Chloro-6-methoxynicotinaldehyde in EI-MS.

Integrated Workflow and Conclusion

The structural elucidation of 2-Chloro-6-methoxynicotinaldehyde is a logical, self-validating process where each analytical technique provides a piece of the puzzle.

Caption: Integrated workflow for structural confirmation.

References

-

MDPI. 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. [Link]

-

National Institutes of Health (NIH). Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

-

ScienceDirect. FTIR spectra of the CHCl 2 COCl photolysis products in the Ar, Kr, Xe, and O 2 matrices. [Link]

-

PubChem. 2-Chloro-6-methoxypyridine. [Link]

-

ResearchGate. Experimental 13 C NMR spectrum of 2-Cl-6-MA. [Link]

-

ACD/Labs. Methoxy groups just stick out. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. FTIR Spectrum of 2-chloro-6-methyl pyridine | Request PDF. [Link]

-

YouTube. Mass Spectrometry A-Level Fragmentation part 2. [Link]

-

ResearchGate. Synthesis and characterization some of metals(II) complexes with 2-(-6-methoxy naphthalene-2-yl) propionic acid (2-hydroxy benzylidene) hydrazone ligand. [Link]

-

Doc Brown's Chemistry. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern. [Link]

-

ResearchGate. (a) IR spectrum of poly(2-chloroaniline). (b) IR spectrum of... | Download Scientific Diagram. [Link]

-

ResearchGate. a) ¹³C cross‐polarization (CP) MAS NMR spectra of 2,6‐H2ndc with.... [Link]

-

NIST WebBook. Benzene, 2-chloro-1-methoxy-4-nitro-. [Link]

-

PubChem. 2-Chloro-6-methoxyquinoxaline. [Link]

-

Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]

-

Chemistry LibreTexts. 29.6 Infrared (IR) Spectroscopy. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Oriental Journal of Chemistry. Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. [Link]

-

SpectraBase. 2-Chloro-6-methoxy-pyridine-3-carboxylic acid - Optional[FTIR] - Spectrum. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methoxynicotinaldehyde: Core Starting Materials and Strategic Execution

Introduction: The Strategic Importance of 2-Chloro-6-methoxynicotinaldehyde

2-Chloro-6-methoxynicotinaldehyde is a highly valuable heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its unique trifunctionalized pyridine core, featuring a nucleophilic substitution-susceptible chlorine atom, an electron-donating methoxy group, and a versatile aldehyde handle, makes it a coveted intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth technical analysis of the primary synthetic strategies for preparing this key intermediate, with a focus on the selection of starting materials and the rationale behind the chosen synthetic routes. We will explore three principal pathways, each originating from a distinct and commercially accessible starting material, providing researchers and drug development professionals with a comprehensive understanding of the available synthetic options.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of 2-Chloro-6-methoxynicotinaldehyde can be approached from several distinct starting points. The choice of a particular route is often dictated by factors such as the availability and cost of the starting material, the desired scale of the synthesis, and the tolerance of other functional groups in the target molecule. This guide will focus on three robust and field-proven starting materials:

-

2,6-Dichloronicotinic Acid: A classic multi-step approach involving functional group manipulation.

-

2,6-Dichloronicotinaldehyde: A more direct route employing a late-stage selective methoxylation.

-

2-Chloro-6-methoxypyridine: A strategy centered on the direct formylation of a pre-functionalized pyridine ring.

The following sections will provide a detailed examination of each of these synthetic pathways, including the underlying chemical principles, step-by-step protocols, and a comparative analysis of their respective advantages and disadvantages.

Route 1: The Multi-Step Approach from 2,6-Dichloronicotinic Acid

This is a well-established and reliable, albeit longer, synthetic sequence that leverages the differential reactivity of the functional groups on the starting material. The overall strategy involves protection of the carboxylic acid, selective nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms, and a final reduction to the desired aldehyde.

Causality Behind Experimental Choices

The choice of 2,6-dichloronicotinic acid as a starting material is often based on its commercial availability and the predictable reactivity of the pyridine ring.[1] The electron-withdrawing nature of both the carboxylic acid and the nitrogen atom in the pyridine ring activates the chlorine atoms at the 2- and 6-positions towards nucleophilic attack. However, direct methoxylation of the dichloronicotinic acid is often complicated by side reactions and solubility issues. Therefore, a protection-substitution-reduction sequence is typically employed.

Experimental Workflow and Mechanism

The synthetic pathway from 2,6-dichloronicotinic acid can be visualized as a three-step process:

Sources

reactivity and stability of 2-Chloro-6-methoxynicotinaldehyde

An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-6-methoxynicotinaldehyde

Introduction

2-Chloro-6-methoxynicotinaldehyde is a trifunctional heterocyclic compound that has garnered significant interest as a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its molecular architecture, featuring an aldehyde, a methoxy group, and a reactive chlorine atom on a pyridine ring, offers multiple avenues for chemical modification.[1][2] This adaptability makes it a valuable precursor for the synthesis of a wide array of complex heterocyclic structures with potential therapeutic applications.[2][3] This guide provides a comprehensive analysis of the , offering insights for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Chloro-6-methoxynicotinaldehyde is presented below.

| Property | Value |

| CAS Number | 95652-80-5[4] |

| Molecular Formula | C₇H₆ClNO₂[4] |

| Molecular Weight | 171.58 g/mol [4] |

| Appearance | White to yellow solid[5] |

| Melting Point | 78-81°C[5] |

| Boiling Point | 90°C at 3 Torr[5] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C[4][5] |

Reactivity Profile

The reactivity of 2-Chloro-6-methoxynicotinaldehyde is governed by its three key functional groups: the aldehyde, the chloro substituent, and the methoxy group, all attached to the pyridine core.

The Aldehyde Group

The aldehyde functionality is a primary site for nucleophilic addition and condensation reactions. It serves as a convenient handle for extending the molecular framework through the formation of new carbon-carbon and carbon-nitrogen bonds. This group is instrumental in cyclization reactions to form various heterocyclic systems.[2] However, the aldehyde group is also susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid as an impurity if not handled properly during synthesis and storage.[6]

The Chloro Group

The chlorine atom at the 2-position of the pyridine ring is a key reactive site, primarily acting as a leaving group in nucleophilic aromatic substitution and cross-coupling reactions.[1] This susceptibility to displacement allows for the introduction of a diverse range of substituents. Well-established palladium-catalyzed reactions are commonly employed to modify this position, including:

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids.[1]

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with primary or secondary amines.[1]

-

Cyanation: For the introduction of a cyano group.[1]

The reactivity of this chloro group provides a gateway to a vast array of substituted pyridine derivatives.[1]

The Methoxy Group

The methoxy group at the 6-position is an electron-donating group, which influences the electronic properties of the pyridine ring. This has implications for the regioselectivity of electrophilic substitution reactions, although the reactivity of the other functional groups often dominates.

Synthesis of 2-Chloro-6-methoxynicotinaldehyde

A common and effective method for the synthesis of 2-Chloro-6-methoxynicotinaldehyde involves the ortho-formylation of 2-chloro-6-methoxypyridine.[5]

Caption: Synthetic workflow for 2-Chloro-6-methoxynicotinaldehyde.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[5]

-

Reaction Setup: Dissolve 2-Chloro-6-methoxypyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere and cool the solution to -78°C.[5]

-

Lithiation: Slowly add tert-butyl lithium (tBuLi) dropwise, maintaining the temperature at -78°C. Stir the reaction mixture for 1 hour.[5]

-

Formylation: Slowly add N,N-dimethylformamide (DMF) at -78°C and continue stirring for 2 hours.[5]

-

Workup: Quench the reaction with acetic acid and pour the mixture into ice-cold water.[5] Alkalize the aqueous phase with a saturated sodium bicarbonate (NaHCO₃) solution.[5]

-

Extraction: Extract the aqueous layer with ethyl acetate.[5] Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.[5]

-

Purification: Purify the crude product by silica gel column chromatography to yield 2-Chloro-6-methoxynicotinaldehyde as a white solid.[5]

Key Synthetic Transformations

The versatility of 2-Chloro-6-methoxynicotinaldehyde as a synthetic intermediate is demonstrated by its participation in various cross-coupling reactions.[1]

Caption: Key cross-coupling reactions of 2-Chloro-6-methoxynicotinaldehyde.

Stability and Degradation

While specific degradation studies are not extensively documented in the literature, the chemical structure of 2-Chloro-6-methoxynicotinaldehyde suggests potential stability concerns.

-

Oxidative Degradation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, which can occur upon exposure to air or oxidizing agents.[6] This is a common degradation pathway for aldehydes and a potential source of impurities.

-

Hydrolytic Stability: The stability of the chloro and methoxy groups towards hydrolysis under various pH conditions would be a key consideration for its use in aqueous media or under acidic or basic conditions.

-

Thermal Stability: The melting point of 78-81°C suggests it is a stable solid at room temperature.[5] However, stability at elevated temperatures, especially for prolonged periods, should be evaluated.

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of 2-Chloro-6-methoxynicotinaldehyde and ensure laboratory safety.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[7][8] It is recommended to store under an inert gas like nitrogen or argon at 2-8°C.[4][5]

-

Handling: Use in a well-ventilated area.[8] Wear appropriate personal protective equipment, including gloves and eye protection.[8] Avoid breathing dust and wash hands thoroughly after handling.[8][9] Keep away from food, drink, and animal feedingstuffs.[7]

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of 2-Chloro-6-methoxynicotinaldehyde.

| Technique | Expected Data |

| ¹H NMR (300 MHz, CDCl₃) | δ 10.17 (s, 1H), 8.07 (d, J=8.04Hz, 1H), 7.03 (d, J=8.04Hz, 1H), 3.79 (s, 3H)[5] |

| Mass Spectrum (ES+) | m/z 172 [M+H]⁺[5] |

General Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent such as CDCl₃.[10]

-

Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).[10]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer.[10] Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.[10]

Conclusion

2-Chloro-6-methoxynicotinaldehyde is a valuable and reactive intermediate in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a key building block for the synthesis of diverse and complex molecules. A thorough understanding of its reactivity, stability, and handling requirements is essential for its effective utilization in research and development. The synthetic protocols and reactivity profile outlined in this guide provide a solid foundation for scientists working with this versatile compound.

References

- BenchChem. (2025). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. BenchChem.

- BenchChem. (2025). A Comparative Guide to the Reaction Products of 6-Chloro-4-methoxynicotinaldehyde. BenchChem.

- Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica.

- ChemicalBook. (2025). 6-chloro-2-methoxynicotinaldehyde. ChemicalBook.

- ChemScene. (n.d.). 2-Chloro-6-methoxynicotinaldehyde. ChemScene.

- PubChem. (n.d.). 2-Chloro-6-methoxybenzaldehyde. PubChem.

- ResearchGate. (2006). An Organometallic Route to 2′-Hydroxy-6′-methoxy-acetophenone. ResearchGate.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Chloro-6-methoxytoluene. TCI Chemicals.

- BenchChem. (2025). The Pivotal Role of 6-Chloro-4-methoxynicotinaldehyde in Modern Medicinal Chemistry: A Technical Guide. BenchChem.

- BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Chloro-4-methoxynicotinaldehyde: Traditional vs. Modern Methodologies. BenchChem.

- PubChem. (n.d.). 2-Chloro-6-methoxypyridine. PubChem.

- PubChem. (n.d.). 2-Chloro-6-methoxyquinoline. PubChem.

- PubMed Central. (n.d.). Chloromethylmuconolactones as Critical Metabolites in the Degradation of Chloromethylcatechols: Recalcitrance of 2-Chlorotoluene. PubMed Central.

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Bromo-6-methylisonicotinaldehyde: A Technical Overview. BenchChem.

- Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Carl ROTH.

- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-methoxypyridine Safety Data Sheet. Jubilant Ingrevia Limited.

- Google Patents. (n.d.). CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. Google Patents.

- SciSpace. (2022). Article. SciSpace.

- (2010). 6 - SAFETY DATA SHEET.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. chemscene.com [chemscene.com]

- 5. 6-chloro-2-methoxynicotinaldehyde | 95652-81-6 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. carlroth.com [carlroth.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-Chloro-6-methoxynicotinaldehyde: A Versatile Building Block in Organic Synthesis

Introduction: The Strategic Importance of 2-Chloro-6-methoxynicotinaldehyde in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount. 2-Chloro-6-methoxynicotinaldehyde, a trifunctional pyridine derivative, has emerged as a cornerstone scaffold for the construction of complex molecular architectures. Its intrinsic reactivity, characterized by a strategically positioned chloro substituent, a nucleophilic aldehyde, and an electron-donating methoxy group, offers a versatile platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and application of 2-Chloro-6-methoxynicotinaldehyde, offering researchers, scientists, and drug development professionals a comprehensive technical resource to harness its full synthetic potential.

The unique arrangement of functional groups on the pyridine ring imparts a distinct reactivity profile. The chlorine atom at the 2-position serves as a versatile handle for cross-coupling reactions, enabling the introduction of a wide range of substituents. The aldehyde at the 3-position is a gateway for chain extension, cyclization, and the formation of various heterocyclic systems. The methoxy group at the 6-position, an electron-donating group, modulates the electronic properties of the pyridine ring, influencing its reactivity and providing a site for potential modification. This trifecta of functionality makes 2-Chloro-6-methoxynicotinaldehyde an invaluable intermediate in the synthesis of novel bioactive molecules.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of a building block is fundamental to its effective utilization in synthesis. The key data for 2-Chloro-6-methoxynicotinaldehyde are summarized below.

| Property | Value | Source |

| CAS Number | 95652-80-5 | |

| Molecular Formula | C₇H₆ClNO₂ | |

| Molecular Weight | 171.58 g/mol | |

| Appearance | White to off-white solid | Generic |

| Purity | ≥96% | |

| Storage | 4°C, stored under nitrogen |

Spectroscopic Data Interpretation:

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the aldehyde proton, and the methoxy protons. The aromatic protons will exhibit characteristic coupling patterns depending on their relative positions. The aldehyde proton will appear as a singlet in the downfield region (typically δ 9-10 ppm). The methoxy protons will also be a singlet, typically in the range of δ 3.5-4.5 ppm.

-

¹³C NMR: The carbon spectrum will display signals for each of the seven unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal (typically δ 180-200 ppm). The aromatic carbons will appear in the region of δ 110-160 ppm, with their chemical shifts influenced by the attached substituents. The methoxy carbon will resonate in the upfield region (typically δ 50-60 ppm).[1][2]

Synthesis of 2-Chloro-6-methoxynicotinaldehyde: Key Methodologies

The efficient synthesis of 2-Chloro-6-methoxynicotinaldehyde is crucial for its accessibility as a building block. Two primary synthetic strategies are commonly employed: the Vilsmeier-Haack formylation of 2-chloro-6-methoxypyridine and the lithiation of 2-chloro-6-methoxypyridine followed by formylation.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] In this approach, 2-chloro-6-methoxypyridine is treated with the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The electron-donating methoxy group at the 6-position activates the pyridine ring towards electrophilic substitution, directing the formylation to the adjacent C-3 position.

Detailed Experimental Protocol (Vilsmeier-Haack Formylation):

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath. To this solution, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[4]

-

Formylation Reaction: Dissolve 2-chloro-6-methoxypyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.[4]

-

Work-up and Purification: Cool the reaction mixture back to 0°C in an ice bath. Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-Chloro-6-methoxynicotinaldehyde.[1]

Causality Behind Experimental Choices: The use of anhydrous conditions is critical to prevent the decomposition of the moisture-sensitive Vilsmeier reagent. The low temperature during reagent formation and the initial stage of the reaction helps to control the exothermicity and prevent side reactions. The basic work-up is necessary to neutralize the acidic reaction mixture and hydrolyze the intermediate iminium salt to the desired aldehyde.

Caption: Vilsmeier-Haack synthesis workflow.

Lithiation Followed by Formylation

An alternative and often highly regioselective method involves the directed ortho-metalation (DoM) of 2-chloro-6-methoxypyridine.[5] The methoxy group can direct the lithiation to the adjacent C-5 position. However, the interplay of the chloro and methoxy groups can also influence the regioselectivity. Subsequent quenching of the resulting lithiated species with an electrophilic formylating agent, such as DMF, yields the desired aldehyde.

Detailed Experimental Protocol (Lithiation and Formylation):

-

Lithiation: To a solution of 2-chloro-6-methoxypyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere, add a solution of n-butyllithium (1.1 equivalents) dropwise. Stir the reaction mixture at this temperature for 1-2 hours.

-

Formylation: To the resulting solution of the lithiated pyridine, add anhydrous DMF (1.5 equivalents) dropwise at -78°C. Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 2-Chloro-6-methoxynicotinaldehyde.[6]

Causality Behind Experimental Choices: The use of a strong organolithium base at low temperatures is essential to achieve efficient deprotonation while minimizing side reactions, such as nucleophilic attack on the pyridine ring. Anhydrous conditions are paramount to prevent quenching of the highly reactive organolithium intermediate. DMF serves as an effective and readily available electrophilic source of the formyl group.

Reactivity and Applications in Organic Synthesis

The synthetic utility of 2-Chloro-6-methoxynicotinaldehyde stems from the orthogonal reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the molecule into more complex structures, making it a valuable precursor for a variety of bioactive compounds, including kinase inhibitors.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent at the 2-position of the pyridine ring is amenable to a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the 2-position of the pyridine ring and various aryl or vinyl boronic acids or esters.[7][8] This reaction is widely used to construct biaryl and heteroaryl scaffolds, which are prevalent in many pharmaceutical agents.

Detailed Experimental Protocol (Suzuki-Miyaura Coupling):

-

Reaction Setup: In a reaction vessel, combine 2-Chloro-6-methoxynicotinaldehyde (1.0 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents) in a suitable solvent system (e.g., a mixture of toluene and water).

-

Reaction Execution: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the desired coupled product.

Caption: Suzuki-Miyaura coupling workflow.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the 2-position of the pyridine and a terminal alkyne, yielding 2-alkynylpyridine derivatives.[9][10][11] These products are valuable intermediates for the synthesis of various heterocyclic compounds and are found in numerous biologically active molecules.

Detailed Experimental Protocol (Sonogashira Coupling):

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Chloro-6-methoxynicotinaldehyde (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equivalents), a copper(I) co-catalyst like CuI (0.02 equivalents), and a suitable solvent (e.g., THF or DMF).[12]

-

Reagent Addition: Add the terminal alkyne (1.2 equivalents) followed by an amine base such as triethylamine (3.0 equivalents).

-

Reaction Execution: Stir the reaction mixture at room temperature or gently heat to 40-60°C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution to remove copper salts, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]

Reactions of the Aldehyde Group

The aldehyde functionality of 2-Chloro-6-methoxynicotinaldehyde is a versatile handle for a variety of transformations, including:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Condensation Reactions: Condensation with active methylene compounds to form α,β-unsaturated systems.

-

Cyclization Reactions: The aldehyde can participate in intramolecular or intermolecular cyclization reactions to form a wide range of heterocyclic scaffolds.

Application in the Synthesis of Bioactive Molecules: A Case Study in Kinase Inhibitors

The 2-substituted-6-methoxypyridine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[13]

While specific examples detailing the direct use of 2-Chloro-6-methoxynicotinaldehyde in the synthesis of named, commercially available drugs are not prevalent in the public domain literature, its structural motifs are found in patented compounds and clinical candidates. For instance, the related 2-chloro-6-methoxypurine moiety has been incorporated into potential Bcr-Abl kinase inhibitors.[14] The strategic use of 2-Chloro-6-methoxynicotinaldehyde allows for the rapid diversification of molecular scaffolds to explore structure-activity relationships (SAR) in drug discovery programs.

Caption: Role in drug discovery workflow.

Conclusion: A Versatile Tool for Chemical Innovation

2-Chloro-6-methoxynicotinaldehyde stands as a testament to the power of strategically functionalized heterocyclic building blocks in modern organic synthesis. Its trifunctional nature provides a robust and versatile platform for the construction of a diverse array of complex molecules. The reliable and well-established protocols for its synthesis, coupled with the predictable reactivity of its functional groups, make it an indispensable tool for researchers in both academic and industrial settings. As the quest for novel therapeutics and advanced materials continues, the strategic application of 2-Chloro-6-methoxynicotinaldehyde is poised to play an increasingly significant role in driving chemical innovation.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). ResearchGate. [Link]

-

Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (n.d.). Royal Society of Chemistry. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]

-

1H and 13C NMR of Synthetic Macrocyclic Lactones and Their Precursors. (n.d.). SciSpace. [Link]

-

Formylation - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. [Link]

-

The Sonogashira Coupling. (n.d.). [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. [Link]

-

Sonogashira Cross-Coupling. (n.d.). J&K Scientific LLC. [Link]

- Symmetric or semi-symmetric compounds useful as immunomodulators. (n.d.).

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). MDPI. [Link]

-

Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? (n.d.). ResearchGate. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). Royal Society of Chemistry. [Link]

- COMPOUNDS. (n.d.).

-

Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (n.d.). National Institutes of Health. [Link]

-

Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (n.d.). ResearchGate. [Link]

-

ChemInform Abstract: Lithiation of 2-Chloromethylpyridine: Synthesis of 2-Oxiranyl Pyridines. (n.d.). ResearchGate. [Link]

-

Advances in reversible covalent kinase inhibitors. (n.d.). National Institutes of Health. [Link]

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (n.d.). DiVA. [Link]

- Process for the preparation of 2-chloro-1,3-dimethoxybenzene. (n.d.).

- Synthesis of compounds useful in the manufacture of ketorolac. (n.d.).

-

Heterocyclic compounds and uses thereof. (n.d.). PubChem. [Link]

-

The Directed Lithiation Route to 2Amino3-alkylquinones: Highly Regioselective Introduction of Electrophiles at the C-7 Position of 2(1 H )-Quinolinones. (n.d.). ResearchGate. [Link]

Sources

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. aml.iaamonline.org [aml.iaamonline.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Formylation - Common Conditions [commonorganicchemistry.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. gold-chemistry.org [gold-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Emergence of a Key Synthetic Intermediate: A Technical Guide to 2-Chloro-6-methoxynicotinaldehyde

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-methoxynicotinaldehyde, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. Delving into its discovery and historical context, this document details the evolution of its synthesis, presenting both established and modern methodologies with in-depth, step-by-step protocols. The guide further explores the compound's critical role in medicinal chemistry, particularly in the synthesis of kinase inhibitors, supported by mechanistic insights and visual diagrams. Through a blend of technical accuracy and practical expertise, this whitepaper aims to serve as an authoritative resource for the scientific community engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceutical and agrochemical research, prized for its ability to engage in a variety of biological interactions. The strategic placement of functional groups on the pyridine ring can profoundly influence a molecule's physicochemical properties and pharmacological activity. 2-Chloro-6-methoxynicotinaldehyde (IUPAC Name: 2-Chloro-6-methoxypyridine-3-carboxaldehyde) has emerged as a particularly valuable intermediate due to its trifunctional nature. The presence of a reactive aldehyde group, a methoxy substituent, and a strategically positioned chlorine atom provides a versatile platform for the construction of complex molecular architectures.[1] The chloro and methoxy groups, in particular, are known to have beneficial effects on intermolecular interactions within protein binding pockets, making this scaffold highly attractive for drug discovery.[2]

This guide will illuminate the history, synthesis, and applications of this pivotal compound, offering a blend of historical perspective and practical, actionable laboratory protocols.

A Historical Perspective on Pyridine Aldehyde Synthesis

The journey to efficiently synthesize specifically substituted pyridine aldehydes like 2-Chloro-6-methoxynicotinaldehyde is built upon a rich history of synthetic organic chemistry. Early methods for the preparation of pyridine aldehydes were often harsh and lacked regioselectivity. Processes such as the ozonolysis of stilbazole and the oxidation of methylpyridines were among the first reported but were often impractical for large-scale synthesis due to low yields and the need for elaborate setups.[3][4]

A significant breakthrough in pyridine synthesis was the Hantzsch pyridine synthesis, discovered in 1881 by Arthur Rudolf Hantzsch.[5][6] This multi-component reaction provided a versatile method for constructing the pyridine ring itself, opening the door to a wide array of substituted pyridines.[5] While not a direct route to pre-functionalized aldehydes, the principles of building the pyridine core laid the groundwork for more sophisticated approaches.

The development of modern organometallic chemistry in the 20th century revolutionized the functionalization of aromatic and heteroaromatic rings. The ability to perform directed ortho-lithiation, in particular, provided a powerful tool for the regioselective introduction of functional groups onto the pyridine ring, paving the way for the efficient synthesis of compounds like 2-Chloro-6-methoxynicotinaldehyde.

Synthetic Methodologies for 2-Chloro-6-methoxynicotinaldehyde

The synthesis of 2-Chloro-6-methoxynicotinaldehyde primarily relies on the functionalization of the readily available precursor, 2-chloro-6-methoxypyridine. Two principal strategies have emerged as the most effective: directed ortho-lithiation followed by formylation, and the Vilsmeier-Haack reaction.

Directed ortho-Lithiation: A Regioselective Approach

Directed ortho-metalation is a powerful technique for the functionalization of aromatic rings, where a directing group guides the deprotonation to an adjacent position. In the case of 2-chloro-6-methoxypyridine, the methoxy group and the pyridine nitrogen atom cooperatively direct lithiation to the C3 position.

A seminal study by Fort and colleagues provided crucial mechanistic insights into the lithiation of 2-chloro- and 2-methoxypyridine.[7] Their work, utilizing deuterated probes, revealed that the availability of both the H-3 and H-6 protons is critical for achieving complete C-3 lithiation. This suggests a complex mechanism potentially involving a 3,6-dilithio pyridine intermediate.[7]

Based on these mechanistic underpinnings, a robust protocol for the synthesis of 2-Chloro-6-methoxynicotinaldehyde can be devised.

Diagram of Workflow:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Chloro-6-methoxypyridine 98 17228-64-7 [sigmaaldrich.com]

- 3. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Chloro-6-methoxynicotinaldehyde for Advanced Research and Development

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement, characterization, and strategic application of 2-Chloro-6-methoxynicotinaldehyde (CAS No. 95652-80-5). This versatile trifunctional building block, featuring a reactive aldehyde, a methoxy group, and a strategically positioned chlorine atom on a pyridine scaffold, is a valuable intermediate in the synthesis of complex heterocyclic compounds with significant therapeutic potential.

Commercial Availability and Procurement

2-Chloro-6-methoxynicotinaldehyde is readily available from a range of specialized chemical suppliers. Researchers can procure this reagent in various quantities, from milligrams for initial screening to kilograms for scale-up studies. When selecting a supplier, it is crucial to consider not only the cost but also the purity, available analytical data, and the supplier's ability to provide larger quantities for future needs.

Table 1: Prominent Commercial Suppliers of 2-Chloro-6-methoxynicotinaldehyde

| Supplier | Purity | Available Quantities | Additional Services |

| Synthonix, Inc. | ≥98%[1] | Grams to multi-grams | Custom synthesis |

| ChemScene | ≥96%[2] | Milligrams to grams | Custom synthesis, process optimization[2] |

| BLD Pharm | - | Inquire | Analytical data (NMR, HPLC, LC-MS) available[3] |

| Oakwood Chemical | - | Inquire | - |

| Ambeed | 98% | Milligrams to grams | - |

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the chosen supplier to confirm the identity and purity of the compound, ensuring the reliability and reproducibility of their experimental results.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic profile of 2-Chloro-6-methoxynicotinaldehyde is fundamental for its effective use in synthesis and for the unambiguous characterization of its downstream products.

Table 2: Physicochemical Properties of 2-Chloro-6-methoxynicotinaldehyde

| Property | Value | Source |

| CAS Number | 95652-80-5 | [1][2] |

| Molecular Formula | C₇H₆ClNO₂ | [1][2] |

| Molecular Weight | 171.58 g/mol | [1][2] |

| Appearance | White to off-white solid | [4] |

| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) | [4] |

Spectroscopic Data (Predicted)

While experimental spectra should always be acquired for each batch, the following predicted data, based on established spectroscopic principles for structurally similar compounds, serves as a useful reference for preliminary identification.[5]

Table 3: Predicted Spectroscopic Data for 2-Chloro-6-methoxynicotinaldehyde

| Technique | Predicted Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.3 (s, 1H, -CHO), 8.2 (d, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 4.0 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 189 (-CHO), 164 (C-O), 152 (C-Cl), 140 (Ar-C), 112 (Ar-C), 110 (Ar-C), 55 (-OCH₃) |

| IR (KBr) | ν (cm⁻¹): ~1700 (C=O, aldehyde), ~1580, ~1460 (C=C, aromatic), ~1250 (C-O, ether), ~780 (C-Cl) |

| Mass Spectrometry (EI) | m/z: 171 (M⁺), 173 (M+2, characteristic of chlorine isotope) |

Rationale for Predicted Data: The predicted ¹H NMR chemical shifts are based on the expected deshielding effect of the aldehyde and the pyridine ring, with the aldehyde proton appearing far downfield. The aromatic protons will exhibit a doublet-doublet splitting pattern. In the ¹³C NMR, the carbonyl carbon of the aldehyde is characteristically found at a high chemical shift. The IR spectrum is dominated by the strong carbonyl stretch of the aldehyde. The mass spectrum will show a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio, which is a hallmark of a monochlorinated compound.

Synthesis and Purification

While commercially available, understanding the synthesis of 2-Chloro-6-methoxynicotinaldehyde provides valuable insights into potential impurities and informs purification strategies. A common synthetic approach is the Vilsmeier-Haack formylation of an appropriately substituted pyridine precursor.

Illustrative Synthetic Protocol: Vilsmeier-Haack Formylation

This protocol is a general representation and may require optimization.

dot

Caption: Synthetic workflow for 2-Chloro-6-methoxynicotinaldehyde via Vilsmeier-Haack formylation.

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), anhydrous N,N-Dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise with vigorous stirring. The mixture is then allowed to warm to room temperature and stirred for approximately 30 minutes to ensure complete formation of the Vilsmeier reagent.[6]

-

Formylation: The precursor, 2-chloro-6-methoxypyridine, dissolved in an anhydrous solvent such as dichloromethane (DCM), is added dropwise to the freshly prepared Vilsmeier reagent. The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The aqueous solution is then neutralized with a saturated solution of sodium bicarbonate (NaHCO₃). The product is extracted into an organic solvent like DCM. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate (MgSO₄).

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.[6]

Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is an effective method for formylating electron-rich aromatic rings. The methoxy group at the 6-position of the pyridine ring is an electron-donating group, which activates the ring towards electrophilic aromatic substitution. The formylation is expected to occur at the position para to the methoxy group and meta to the chloro group, which is the 3-position. Anhydrous conditions are critical as the Vilsmeier reagent is moisture-sensitive.

Purity Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for assessing the purity of 2-Chloro-6-methoxynicotinaldehyde and for monitoring reaction progress.

Table 4: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Self-Validating System: The purity of the sample can be determined by the area percentage of the main peak in the chromatogram. For a self-validating system, a reference standard of known purity should be run alongside the sample to confirm the retention time and response. Spiking the sample with the reference standard should result in a single, sharp peak, confirming the identity of the main component.

Strategic Applications in Drug Discovery

The trifunctional nature of 2-Chloro-6-methoxynicotinaldehyde makes it a highly valuable scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[7] The aldehyde group serves as a handle for forming various heterocyclic rings, while the chloro group is amenable to substitution via cross-coupling reactions.

Key Synthetic Transformations

dot

Sources

Methodological & Application

The Strategic Utility of 2-Chloro-6-methoxynicotinaldehyde in Medicinal Chemistry: A Guide to Application and Synthesis

Introduction: Unveiling a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, owing to its presence in numerous clinically successful pharmaceuticals. Within this privileged class of heterocyles, 2-Chloro-6-methoxynicotinaldehyde has emerged as a particularly valuable and versatile building block. Its trifunctional nature, featuring a reactive aldehyde, a methoxy group, and a strategically positioned chlorine atom, provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the applications of 2-Chloro-6-methoxynicotinaldehyde, providing detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into its role in the synthesis of potent anticancer and antimalarial agents, elucidating the synthetic strategies that unlock its therapeutic potential.

The aldehyde functionality serves as a versatile handle for condensation and cyclization reactions, enabling the construction of complex heterocyclic systems. Simultaneously, the chloro substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, and amino moieties. This multi-faceted reactivity makes 2-Chloro-6-methoxynicotinaldehyde an ideal starting material for the generation of compound libraries in the pursuit of novel therapeutic agents.

Core Applications in Drug Discovery

The strategic placement of reactive sites on the 2-Chloro-6-methoxynicotinaldehyde ring allows for its elaboration into a variety of medicinally relevant scaffolds. Key applications include the synthesis of substituted quinolines, quinazolines, and chalcones, which are precursors to a multitude of bioactive molecules.

Synthesis of Substituted Quinolines: A Gateway to Antimalarial Agents

Quinolines are a well-established class of antimalarial drugs, with chloroquine serving as a notable example. The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin, releasing toxic heme, which it detoxifies by crystallizing it into hemozoin. Quinoline drugs are believed to cap the growing hemozoin crystals, preventing further heme detoxification and leading to parasite death[1][2].

2-Chloro-6-methoxynicotinaldehyde can serve as a key precursor to novel quinoline derivatives through reactions like the Friedländer annulation. This synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group[3][4][5][6][7]. While 2-Chloro-6-methoxynicotinaldehyde itself is not an o-aminoaryl aldehyde, it can be functionalized to participate in similar cyclization strategies to build the quinoline core. More commonly, the aldehyde can be used to construct a side chain that is later cyclized, or the pyridine ring can be a substituent on a quinoline core synthesized through other means.

Protocol 1: Proposed Friedländer-type Synthesis of a Substituted Quinolone

This protocol outlines a conceptual pathway for the synthesis of a quinoline derivative, illustrating the utility of 2-Chloro-6-methoxynicotinaldehyde.

Step 1: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-6-methoxynicotinaldehyde (1.0 eq) in methanol.

-

Addition of Amine: Add 2-aminoacetophenone (1.1 eq) to the solution.

-

pH Adjustment: Add a catalytic amount of acetic acid to maintain a slightly acidic pH.

-

Reduction: Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Intramolecular Cyclization

-

Reaction Setup: Dissolve the product from Step 1 in a suitable high-boiling solvent such as diphenyl ether.

-

Acid Catalysis: Add a catalytic amount of a strong acid, for example, polyphosphoric acid (PPA).

-

Heating: Heat the reaction mixture to a high temperature (e.g., 200-250 °C) to facilitate the intramolecular cyclization and dehydration.

-

Reaction Monitoring: Monitor the formation of the quinoline product by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction mixture and purify the desired quinoline derivative by column chromatography.

Visualization of Synthetic Logic: From Aldehyde to Bioactive Scaffolds

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Friedlaender Synthesis [organic-chemistry.org]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-6-methoxynicotinaldehyde

Introduction: Navigating the Synthesis of Substituted Aminopyridines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool, largely overcoming the limitations of traditional methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation.[1]

This guide provides an in-depth exploration of the Buchwald-Hartwig amination applied to a challenging and synthetically valuable substrate: 2-Chloro-6-methoxynicotinaldehyde. The presence of a chlorine atom on an electron-deficient pyridine ring, coupled with a potentially reactive aldehyde functionality, presents a unique set of challenges that necessitate a carefully optimized reaction protocol. As a Senior Application Scientist, this document aims to provide not only a step-by-step protocol but also the underlying scientific rationale for the selection of each reaction component, empowering researchers to troubleshoot and adapt these conditions for their specific needs.

The Mechanistic Heart of the Reaction: The Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between its Pd(0) and Pd(II) oxidation states.[1][2]

The generally accepted catalytic cycle can be summarized as follows:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl chloride. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[3]

-

Ligand Exchange/Amine Coordination: The resulting Pd(II) complex then coordinates with the amine nucleophile.

-

Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination from the amide, which leads to hydrodehalogenation of the arene and the formation of an imine.[1]

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Strategic Selection of Reaction Parameters for 2-Chloro-6-methoxynicotinaldehyde

The success of the Buchwald-Hartwig amination of 2-Chloro-6-methoxynicotinaldehyde hinges on the judicious selection of the catalyst, ligand, base, and solvent. The electron-deficient nature of the pyridine ring and the presence of the aldehyde group are key considerations.

The Catalyst System: Palladium Source and Ligand Choice

For challenging substrates like aryl chlorides, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are essential for promoting the difficult oxidative addition of the C-Cl bond to the palladium center.[3] Standard ligands such as PPh₃ are often ineffective.

| Component | Recommended Options | Rationale & Key Considerations |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) species. Pre-catalysts, such as palladacycles, can also be highly effective.[3] |

| Ligand | Buchwald-type biaryl phosphines: XPhos, SPhos, RuPhos, BrettPhos | These ligands possess the necessary steric bulk and electron-donating properties to facilitate the oxidative addition of aryl chlorides and promote reductive elimination.[3] The choice of ligand can influence reaction rates and suppress side reactions like hydrodehalogenation. |

| Other bulky phosphines: tBu₃P | Tri-tert-butylphosphine is another effective ligand for the amination of aryl chlorides. |

The Role of the Base: A Non-Nucleophilic Necessity

A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.

| Base | Recommended Options | Rationale & Key Considerations |

| Alkoxides | NaOtBu, KOtBu, LHMDS | Sodium tert-butoxide is the most commonly used and often most effective base for the amination of aryl chlorides.[3] These strong bases are generally required for efficient reaction. |

| Carbonates/Phosphates | K₂CO₃, Cs₂CO₃, K₃PO₄ | Weaker inorganic bases may be employed, especially if the substrate is base-sensitive. However, their use often necessitates higher reaction temperatures and more active catalyst systems.[3] The aldehyde group in 2-Chloro-6-methoxynicotinaldehyde may be sensitive to strong alkoxide bases, making these weaker bases a viable alternative to consider, though potentially at the cost of reaction efficiency. |

Solvent Selection: Ensuring Solubility and Stability

The choice of solvent is crucial for ensuring the solubility of all reaction components and for maintaining the stability of the catalytic species.

| Solvent | Recommended Options | Rationale & Key Considerations |

| Aprotic, Non-polar | Toluene, Dioxane, THF | These are the most common solvents for Buchwald-Hartwig aminations. They are generally effective at solubilizing the reactants and catalyst components. It is imperative to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.[3] |

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of 2-Chloro-6-methoxynicotinaldehyde. Optimization of catalyst loading, ligand-to-metal ratio, temperature, and reaction time may be necessary for specific amine coupling partners.